5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid
Description
5-(2,3-Dihydro-1H-indol-1-yl)-5-oxopentanoic acid (CAS: 239135-37-6) is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . It features a dihydroindole (indoline) moiety linked to a 5-oxopentanoic acid chain. The compound is cataloged as a building block in synthetic chemistry, particularly for indole derivatives, and is utilized in pharmaceutical research due to its structural resemblance to bioactive molecules . Its physicochemical properties, such as moderate solubility in polar solvents (e.g., DMSO, methanol) and a melting point >200°C, make it suitable for derivatization .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(6-3-7-13(16)17)14-9-8-10-4-1-2-5-11(10)14/h1-2,4-5H,3,6-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDQZUQQAIPLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353661 | |
| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239135-37-6 | |
| Record name | 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid typically involves the reaction of indole derivatives with appropriate reagents to introduce the oxopentanoic acid moiety. One common method involves the use of indoline as a starting material, which undergoes a series of reactions including acylation and oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the compound. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the oxopentanoic acid can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid is studied for its potential therapeutic applications in treating various diseases. Its structural features allow it to interact with biological targets effectively:
- Anticancer Activity : Research indicates that compounds with indole structures often exhibit anticancer properties. The unique combination of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The indole moiety can bind to specific receptors and enzymes that regulate cell growth and apoptosis, potentially influencing signaling pathways related to cancer and inflammation.
- Antiviral Properties : The compound is also being investigated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral proteins or host cell pathways .
Biological Studies
The compound's interaction with biological systems makes it a valuable tool in biological research:
- Enzyme Modulation : The indole moiety allows for modulation of enzyme activity, which can be leveraged in drug design and development.
- Inflammation Studies : Given its potential anti-inflammatory properties, the compound is being explored for applications in treating inflammatory diseases by modulating immune responses .
Material Science
In addition to its biological applications, this compound serves as a building block for the synthesis of more complex molecules in materials science:
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1H-indol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparison with Similar Compounds
5-((3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic Acid (Compound 1)
- Molecular Formula : C₁₉H₂₃N₂O₅
- Key Features: The indole ring is substituted with a dimethylaminoethyl group at position 3 and an oxygen-linked pentanoic acid chain at position 3.
- Application : Acts as a prodrug for serotonergic psychedelics (e.g., psilocin derivatives) due to its esterase-sensitive glutaroyl linker, enabling controlled release .
- Comparison: Unlike 5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid, this derivative exhibits enhanced blood-brain barrier penetration, attributed to the dimethylaminoethyl group .
5-(4-Isobutylphenyl)-5-oxopentanoic Acid
- Molecular Formula : C₁₅H₂₀O₃
- Key Features : Replaces the dihydroindole group with a 4-isobutylphenyl substituent.
- Application: Used in Biginelli reactions to synthesize anti-inflammatory agents (e.g., pyrimidinone derivatives) .
- Comparison : The phenyl group enhances lipophilicity (logP ~3.2 vs. ~1.8 for the dihydroindole analogue), favoring interactions with hydrophobic enzyme pockets .
Analogues with Functional Group Variations
5-(Hydroxyamino)-5-oxopentanoic Acid
- Molecular Formula: C₅H₉NO₄
- Key Features: Substitutes the dihydroindole with a hydroxyamino group.
- Application: Competitive inhibitor of glutaminase enzymes (binding free energy ΔG = −8.2 kcal/mol), targeting amino acid residues like Asp123 and Arg73 .
(2S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic Acid
- Molecular Formula : C₂₀H₁₆N₂O₆
- Key Features : Incorporates a benzyloxy group and a dioxoisoindolinyl moiety.
- Application : Intermediate in peptide synthesis; the benzyloxy group enhances stability under acidic conditions .
- Comparison : Higher molecular weight (388.35 g/mol) and stereochemical complexity (S-configuration) differentiate it from the simpler dihydroindole analogue .
Analogues with Extended Aliphatic Chains
(S)-5-(t-Butoxy)-4-(18-(t-butoxy)-18-oxooctadecanolide)-5-oxopentanoic Acid
- Molecular Formula: C₃₁H₅₇NO₇
- Key Features : Contains a long aliphatic chain (C18) with t-butoxy protective groups.
- Application : Building block for lipidated peptides; the t-Bu groups improve solubility in organic solvents (e.g., chloroform) .
- Comparison : The extended alkyl chain (vs. dihydroindole) increases hydrophobicity (logP ~8.5), limiting aqueous applications but enhancing membrane permeability .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|---|
| 5-(2,3-Dihydro-1H-indol-1-yl)-5-oxopentanoic acid | C₁₃H₁₅NO₃ | 233.27 | Dihydroindole | Pharmaceutical building block |
| 5-((3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl)oxy)-5-oxopentanoic acid | C₁₉H₂₃N₂O₅ | 371.40 | Dimethylaminoethyl, indole-O-link | Psychedelic prodrug |
| 5-(Hydroxyamino)-5-oxopentanoic acid | C₅H₉NO₄ | 147.13 | Hydroxyamino | Enzyme inhibitor |
| (2S)-5-(Benzyloxy)-2-(1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid | C₂₀H₁₆N₂O₆ | 388.35 | Benzyloxy, dioxoisoindolinyl | Peptide synthesis intermediate |
| (S)-5-(t-Butoxy)-4-(C18-alkyl)-5-oxopentanoic acid | C₃₁H₅₇NO₇ | 555.80 | t-Butoxy, C18 chain | Lipidation reagent |
Key Research Findings
- Bioactivity: Dihydroindole derivatives (e.g., 5-(2,3-dihydroindol-1-yl)-5-oxopentanoic acid) show moderate binding affinity to serotonin receptors (Ki ~500 nM), whereas dimethylaminoethyl-substituted analogues (e.g., Compound 1) exhibit sub-micromolar potency (Ki ~200 nM) due to enhanced charge interactions .
- Synthetic Utility: Compounds with t-butoxy groups (e.g., C31H57NO7) achieve >90% yields in esterification reactions, outperforming unmodified analogues (70–80% yields) .
- Enzyme Inhibition: Hydroxyamino derivatives demonstrate stronger inhibition (IC50 = 1.2 µM) of glutaminase compared to dihydroindole-based compounds (IC50 >10 µM), highlighting the role of polar substituents .
Biological Activity
5-(2,3-Dihydro-1H-indol-1-yl)-5-oxopentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3, with a molecular weight of 233.26 g/mol. The compound features a pentanoic acid backbone substituted with a 2,3-dihydro-1H-indole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| Structure | Indole derivative |
| Key Functional Groups | Carboxylic acid, carbonyl |
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Acylation of Indoline : Indoline undergoes acylation followed by oxidation to yield the target compound.
- Palladocatalyzed Reactions : These reactions facilitate the introduction of functional groups that enhance biological activity.
- Optimized Industrial Methods : Industrial production may utilize catalysts and controlled conditions to maximize yield and purity.
Biological Activity
The biological activity of this compound has been investigated for various pharmacological properties:
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of indole structures have shown effectiveness against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MICs) as low as 0.2 µg/mL .
Anti-inflammatory Properties
The compound's interaction with inflammatory pathways suggests potential anti-inflammatory effects. The indole moiety can modulate signaling pathways involved in inflammation and immune response .
Anticancer Potential
Research indicates that compounds with indole structures often exhibit anticancer properties. The unique combination of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism of action for this compound involves its binding to specific molecular targets within cells. The indole moiety may interact with receptors and enzymes that regulate cell growth and apoptosis, potentially influencing various signaling pathways related to cancer and inflammation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Indole Derivatives : A study evaluated various indole derivatives for their antimicrobial properties against M. tuberculosis, revealing that certain structural modifications significantly enhanced their efficacy .
- Inflammation Modulation : Research indicated that indole derivatives could modulate NLRP3 inflammasome activation, suggesting a role in neuroinflammation and neurodegenerative diseases .
- Anticancer Activity : A comparative study on indole compounds demonstrated significant anticancer effects in vitro, emphasizing the importance of structural features in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
